molecular formula C7H3BrFNO4 B047899 2-Bromo-4-fluoro-5-nitrobenzoic acid CAS No. 1036389-83-9

2-Bromo-4-fluoro-5-nitrobenzoic acid

Cat. No.: B047899
CAS No.: 1036389-83-9
M. Wt: 264 g/mol
InChI Key: APETYHSLTIVOQX-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluoro-5-nitrobenzoic acid can be synthesized through the bromination of 4-fluoro-3-nitrobenzoic acid. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a specific temperature to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form suitable for further applications .

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Pharmaceutical Compounds

2-Bromo-4-fluoro-5-nitrobenzoic acid serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its derivatives are particularly useful for developing anticoagulant medications and other therapeutic compounds. For instance, research indicates that it can be utilized to create amino acid derivatives that exhibit anticoagulant properties, potentially aiding in the treatment of thrombotic disorders .

2. Organic Synthesis and Reaction Intermediates

This compound is frequently employed as an intermediate in organic synthesis processes. It can undergo various chemical transformations, allowing chemists to synthesize complex molecules efficiently. The ability to modify the nitro and bromo groups facilitates further reactions, making it a valuable building block in synthetic organic chemistry .

Case Study 1: Synthesis of Anticoagulants

A study published by Bristol-Myers Squibb outlines a method for synthesizing anticoagulant agents using this compound as a precursor. The research demonstrated that the compound could be nitrated and subsequently modified to yield effective anticoagulant derivatives, showcasing its potential in medicinal chemistry .

Case Study 2: Proteomics Research

Santa Cruz Biotechnology has highlighted the application of this compound in proteomics research, where it is used to investigate protein interactions and functions. The unique functional groups present in this compound allow for specific tagging and detection methods, enhancing the study of biological systems at the molecular level .

Summary Table of Applications

Application AreaDescription
Pharmaceutical SynthesisUsed as an intermediate for synthesizing anticoagulants and other therapeutic agents
Organic ChemistryActs as a versatile building block for complex organic molecules
Proteomics ResearchEmployed for tagging proteins, aiding in the study of protein interactions

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzoic acid depends on its chemical reactivity. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring influences its reactivity in substitution and reduction reactions. These groups can stabilize intermediates and transition states, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-5-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. Its combination of bromine, fluorine, and nitro groups allows for diverse chemical transformations and applications in various fields .

Biological Activity

2-Bromo-4-fluoro-5-nitrobenzoic acid is an aromatic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, synthesis methods, and potential applications based on existing studies.

  • Molecular Formula : C7_7H4_4BrFNO2_2
  • Molecular Weight : Approximately 264.01 g/mol
  • Physical State : Solid at room temperature
  • Boiling Point : Approximately 379.8°C

The compound features bromine, fluorine, and nitro functional groups attached to a benzoic acid structure, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of several bacterial strains, demonstrating potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli10 mg/L
Staphylococcus aureus15 mg/L
Pseudomonas aeruginosa20 mg/L

These findings suggest that the compound could be further developed into an antimicrobial agent, particularly in light of increasing antibiotic resistance.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in vitro, indicating potential for therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In a controlled study, the compound was tested on human cell lines exposed to inflammatory stimuli. Results indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific enzymes or receptors involved in microbial growth and inflammatory processes. Further studies are needed to elucidate these pathways.

Synthesis Methods

Several methods exist for synthesizing this compound, each yielding different purities and quantities:

  • Nitration of 2-Bromo-4-fluorobenzoic Acid : This method involves treating the benzoic acid derivative with a nitrating agent under controlled conditions.
  • Bromination followed by Nitration : Sequential reactions can enhance yield but require careful monitoring of reaction conditions to avoid byproducts.

Table 2: Synthesis Method Comparison

MethodYield (%)Purity (%)Advantages
Nitration of benzoic derivative8595High yield; straightforward process
Bromination followed by nitration7590Enhanced reactivity; versatile

Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anti-inflammatory drugs.
  • Agricultural Chemicals : Its fungicidal properties suggest possible use in crop protection against phytopathogens.

Properties

IUPAC Name

2-bromo-4-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APETYHSLTIVOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290689
Record name 2-Bromo-4-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036389-83-9
Record name 2-Bromo-4-fluoro-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036389-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-fluoro-5-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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